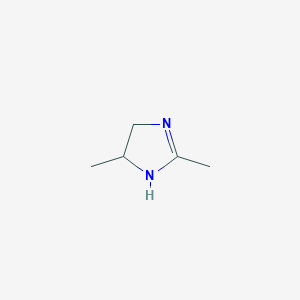

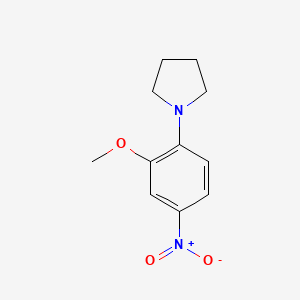

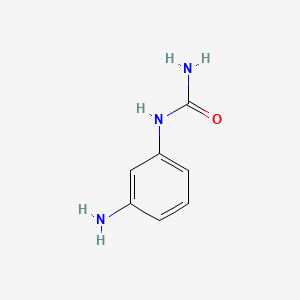

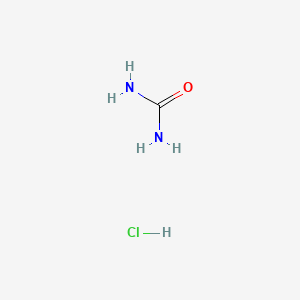

![molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0](/img/structure/B1581201.png)

8-Nitroimidazo[1,2-a]pyridine

概要

説明

8-Nitroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 52310-46-0 and a molecular weight of 163.14 . It is a solid substance with a melting point between 188 - 190 degrees .

Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One effective multi-step synthesis method has been reported, achieving impressive yields ranging from 93% to 97% . Another method involves an asymmetric interrupted Barton-Zard reaction of electron-deficient imidazo[1,2-a]pyridines with α-substituted isocyanoacetates .Molecular Structure Analysis

The molecular structure of 8-Nitroimidazo[1,2-a]pyridine is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H .Chemical Reactions Analysis

The reaction enables the dearomatization of 8-nitroimidazo[1,2-a]pyridines, providing straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine is a solid substance with a melting point between 188 - 190 degrees . It has a molecular weight of 163.14 .科学的研究の応用

-

Pharmaceuticals and Antileishmanial Pharmacophore

- Field : Pharmaceuticals

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been studied for their antileishmanial properties . A structure-activity relationship (SAR) study was conducted focusing on positions 2 and 8 of the imidazo[1,2-a]pyridine ring .

- Methods and Procedures : The study involved the synthesis of 22 new derivatives, which were then screened on the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

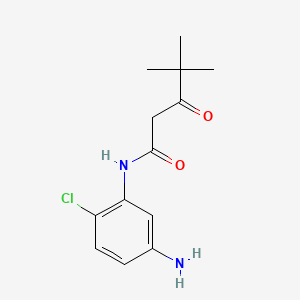

- Results : The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods and Procedures : The development of these anti-TB compounds involved studying their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : The review discusses the development of these compounds over the last decade, which is identified as a renaissance era of TB drug discovery research .

- Asymmetric Synthesis

- Field : Organic Chemistry

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been used in the asymmetric synthesis of highly functionalized imidazo[1,2-a]pyridine derivatives .

- Methods and Procedures : The synthesis involves an Ag2O/squaramide cocatalyzed asymmetric interrupted Barton-Zard reaction .

- Results : This method offers straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives that possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities (>19:1 dr, >99% ee) .

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines have become a hotspot in the current chemical industry due to their remarkable biological activity, which includes anti-inflammatory, antiviral, antiulcer, antifungal, anticancer, and anxiolytic properties . Therefore, compounds containing imidazo[1,2-a]pyridine, such as 8-Nitroimidazo[1,2-a]pyridine, are promising for further in-depth study of antitumor properties .

特性

IUPAC Name |

8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGFBWQPMINBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344316 | |

| Record name | 8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroimidazo[1,2-a]pyridine | |

CAS RN |

52310-46-0 | |

| Record name | 8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

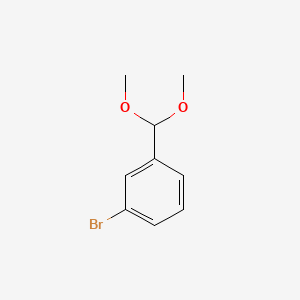

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)